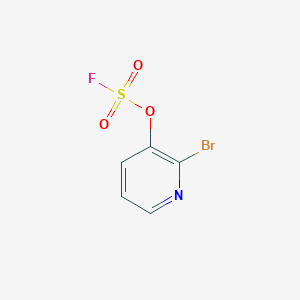
2-Bromopyridin-3-YL sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known to be used in the pd-catalyzed suzuki-miyaura cross-coupling reaction .
Mode of Action
2-Bromopyridin-3-YL sulfurofluoridate interacts with its targets through its fluorosulfate functionality. This functionality has been shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates . This inherent property provides a strong potential for selective Suzuki-Miyaura couplings for chemoselective reaction sequences .
Biochemical Pathways
Its use in the suzuki-miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
Its physical properties such as its liquid form and density (18283 g/mL) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its use in the suzuki-miyaura cross-coupling reaction suggests that it may facilitate the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Action Environment
Its storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridin-3-YL sulfurofluoridate typically involves the reaction of 2-bromopyridine with sulfuryl fluoride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridin-3-YL sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorosulfate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
2-Bromopyridin-3-YL sulfurofluoridate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromopyridin-3-YL sulfurofluoridate is unique due to its distinct reactivity in Suzuki-Miyaura cross-coupling reactions, which sets it apart from other similar compounds such as bromides, chlorides, and triflates . This unique reactivity provides a strong potential for selective couplings and chemoselective reaction sequences .
Properties
IUPAC Name |
2-bromo-3-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO3S/c6-5-4(2-1-3-8-5)11-12(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCXOVRVXVCGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)



![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)


![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
